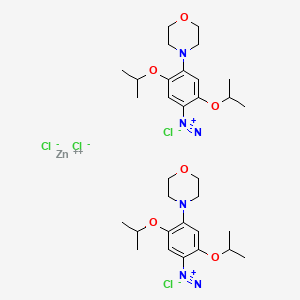
n-hydroxyoctadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-hydroxyoctadecanamide, typically involves the modification of oleic acid. The process includes converting the carboxyl group of oleic acid into an N-hydroxy amide group and introducing an epoxy group. This modification enhances the selectivity and collecting ability of oleic acid .
Industrial Production Methods
Industrial production methods for this compound, involve the use of stearic acid and hydroxyethyl ethylenediamine. These reactants are added to a four-neck flask equipped with a mechanical stirrer, and the reaction is carried out under controlled conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
n-hydroxyoctadecanamide, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
n-hydroxyoctadecanamide, has several scientific research applications:
Chemistry: It is used as a surfactant in the flotation separation of minerals like fluorite and calcite.
Biology: It is studied for its potential biological activities, including its role as a bioactive lipid.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of n-hydroxyoctadecanamide, involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, enhancing its bioactivity. The compound’s ability to modify surface properties makes it effective in applications like mineral flotation and drug delivery.
Comparison with Similar Compounds
Similar Compounds
Octadecanamide: The parent compound without the hydroxyl group.
N-hydroxy-9,10-epoxy group-octadecanamide: A derivative with an additional epoxy group.
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide: A compound with multiple hydroxyl groups.
Uniqueness
n-hydroxyoctadecanamide, is unique due to its specific hydroxyl group attached to the nitrogen atom, which imparts distinct chemical and physical properties. This modification enhances its selectivity and effectiveness in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
6540-56-3 |
|---|---|
Molecular Formula |
C18H37NO2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
N-hydroxyoctadecanamide |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h21H,2-17H2,1H3,(H,19,20) |
InChI Key |
ZSEUZYCBPBIUPT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NO |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NO |
Key on ui other cas no. |
6540-56-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















